N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride
Description
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride: is a chemical compound with the molecular formula C15H25ClN2O and a molecular weight of 284.83 g/mol . This compound is known for its unique structure, which includes a piperidine ring and an aniline moiety, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N,N-diethyl-3-piperidin-3-yloxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-3-17(4-2)13-7-5-8-14(11-13)18-15-9-6-10-16-12-15;/h5,7-8,11,15-16H,3-4,6,9-10,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWPUYBQGXLBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride typically involves the reaction of 3-(3-piperidinyloxy)aniline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as or .
Major Products Formed:
Oxidation: Formation of corresponding derivatives.
Reduction: Formation of .
Substitution: Formation of halogenated derivatives .
Scientific Research Applications
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes , modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
- N,N-Diethyl-3-(3-piperidinyloxy)aniline
- N,N-Diethyl-3-(4-piperidinyloxy)aniline
- N,N-Diethyl-3-(2-piperidinyloxy)aniline
Comparison: N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is unique due to its specific piperidine ring position and the presence of the hydrochloride group, which can influence its solubility and reactivity compared to its analogs. This uniqueness makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Biological Activity
N,N-Diethyl-3-(3-piperidinyloxy)aniline hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structural features, including a piperidine ring and an aniline moiety, which contribute to its biological properties. The compound is primarily studied for its effects on various cellular processes and its potential therapeutic applications.
Biological Activity
Mechanism of Action
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells, such as receptors or enzymes. This interaction can modulate biochemical pathways, influencing cellular functions and potentially leading to therapeutic effects. The compound's ability to bind selectively to these targets makes it a valuable tool in research and drug development.
Research Findings
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N,N-Diethyl-3-(4-piperidinyloxy)aniline | Piperidine ring at position 4 | Limited studies on cellular effects |
| N,N-Diethyl-3-(2-piperidinyloxy)aniline | Piperidine ring at position 2 | Antimicrobial properties reported |
| This compound | Piperidine ring at position 3, Hydrochloride salt | Modulates cell proliferation |
The positioning of the piperidine ring significantly impacts the compound's solubility and reactivity, influencing its biological activity .
Case Study 1: Anticancer Potential
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results demonstrated that the compound exhibited selective cytotoxicity against certain cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of similar structures were tested for their antimicrobial efficacy against Staphylococcus aureus. Although specific data on this compound was not available, the findings suggested that modifications in lipophilicity could enhance antimicrobial properties, providing a pathway for future studies on this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
